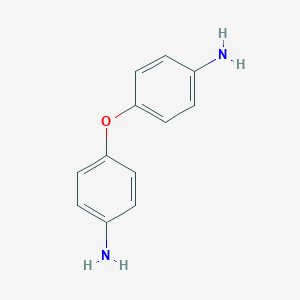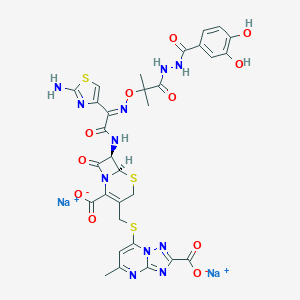
Sankei
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sankei is a plant extract that has been used in traditional Chinese medicine for centuries. It is derived from the root of the plant Panax notoginseng, which is also known as Sanqi or Tianqi. Sankei has gained attention in recent years due to its potential therapeutic properties and its use in scientific research.
Wirkmechanismus
The active compounds in Sankei are believed to exert their effects through various mechanisms. One of the main mechanisms is through the modulation of signaling pathways involved in inflammation and oxidative stress. Sankei has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It may also exert its effects through the activation of certain receptors in the body.
Biochemische Und Physiologische Effekte
Sankei has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. Sankei has also been shown to improve cognitive function, enhance physical performance, and protect against cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Sankei has several advantages for use in lab experiments. It is a natural product that is readily available and has been used in traditional medicine for centuries. It is also relatively safe and has low toxicity. However, there are some limitations to its use. Sankei is a complex mixture of compounds, which can make it difficult to standardize and control for in experiments. It can also be difficult to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on Sankei. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sankei has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use in sports performance. Sankei has been shown to enhance physical performance and may be able to improve endurance and muscle strength. Finally, further research is needed to determine the optimal dosage and duration of treatment for Sankei, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Sankei is a plant extract that has gained attention in recent years due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance. While there are some limitations to its use in lab experiments, Sankei has several advantages and holds promise for future research in a variety of fields.
Synthesemethoden
Sankei is extracted from the root of the Panax notoginseng plant. The extraction method involves grinding the root into a fine powder and then extracting the active compounds using solvents such as ethanol or water. The extract is then concentrated and purified to obtain a standardized product.
Wissenschaftliche Forschungsanwendungen
Sankei has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance.
Eigenschaften
CAS-Nummer |
115761-49-4 |
|---|---|
Produktname |
Sankei |
Molekularformel |
C31H27N11Na2O11S3 |
Molekulargewicht |
871.8 g/mol |
IUPAC-Name |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
InChI-Schlüssel |
JSKZWIGBDHYSGI-UCSXVCBISA-L |
Isomerische SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonyme |
7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


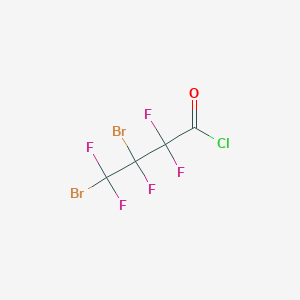
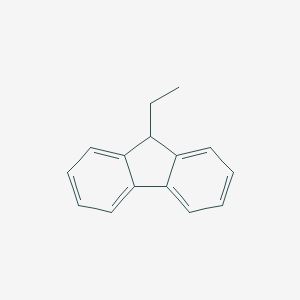
![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
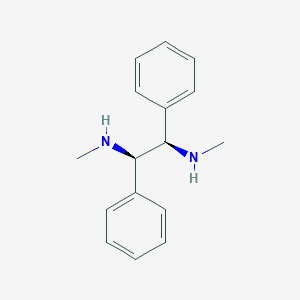
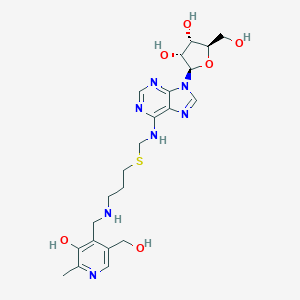
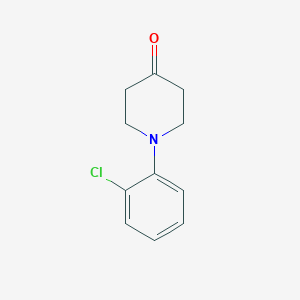
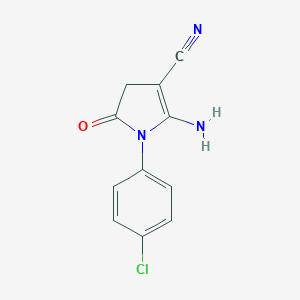
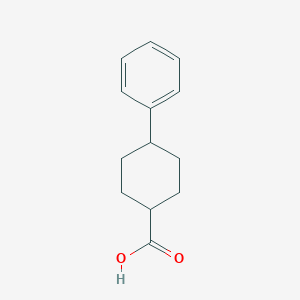

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
